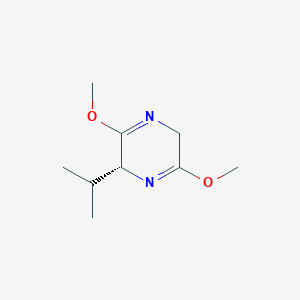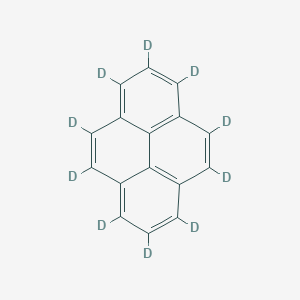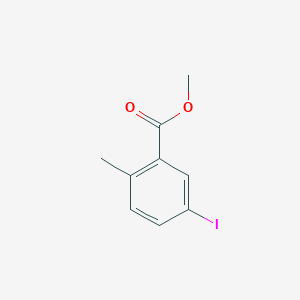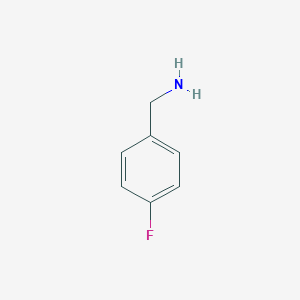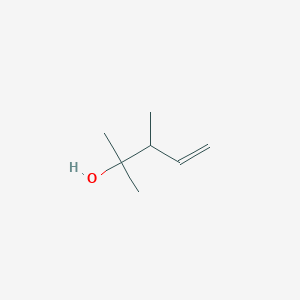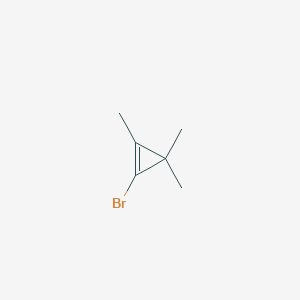
1-Bromo-2,3,3-trimethylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3,3-trimethylcyclopropene (BrTMCP) is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-Bromo-2,3,3-trimethylcyclopropene has various scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 1-Bromo-2,3,3-trimethylcyclopropene is used as a reagent for the preparation of various compounds, including cyclopropanes, alkenes, and alkynes. It is also used as a building block in the synthesis of more complex molecules.
In biochemistry, 1-Bromo-2,3,3-trimethylcyclopropene is used as a tool for the study of protein-ligand interactions. It is used to selectively modify the side chains of amino acids in proteins, allowing for the identification of binding sites and the study of protein function.
In pharmacology, 1-Bromo-2,3,3-trimethylcyclopropene is used as a pharmacological tool for the study of G protein-coupled receptors (GPCRs). It is used to selectively modify the cysteine residues of GPCRs, allowing for the identification of ligand binding sites and the study of receptor function.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3,3-trimethylcyclopropene is based on its ability to selectively modify cysteine residues in proteins. Cysteine residues are important in protein function, and their modification can lead to changes in protein structure and function. 1-Bromo-2,3,3-trimethylcyclopropene selectively modifies cysteine residues through a process known as thiol-ene chemistry, which involves the addition of a thiol group to the double bond of the cyclopropene ring.
Effets Biochimiques Et Physiologiques
1-Bromo-2,3,3-trimethylcyclopropene has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to selectively modify cysteine residues in proteins, leading to changes in protein structure and function. In pharmacology, it has been shown to selectively modify cysteine residues in GPCRs, leading to changes in receptor function.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-2,3,3-trimethylcyclopropene has several advantages for lab experiments, including its high yield synthesis method, its ability to selectively modify cysteine residues in proteins, and its wide range of scientific research applications. However, 1-Bromo-2,3,3-trimethylcyclopropene also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 1-Bromo-2,3,3-trimethylcyclopropene. One direction is the development of new synthetic methods for the preparation of 1-Bromo-2,3,3-trimethylcyclopropene and its derivatives. Another direction is the study of the effects of 1-Bromo-2,3,3-trimethylcyclopropene on protein-ligand interactions and receptor function. Additionally, the development of new applications for 1-Bromo-2,3,3-trimethylcyclopropene in the fields of biochemistry and pharmacology is an area of future research.
Méthodes De Synthèse
1-Bromo-2,3,3-trimethylcyclopropene can be synthesized through a simple and efficient method using cyclopropene as a starting material. The synthesis involves the reaction of cyclopropene with bromine in the presence of a catalyst such as copper (I) bromide. The reaction yields 1-Bromo-2,3,3-trimethylcyclopropene as the main product, with a high yield of up to 90%. This method is widely used in the laboratory for the synthesis of 1-Bromo-2,3,3-trimethylcyclopropene due to its simplicity and efficiency.
Propriétés
Numéro CAS |
108176-09-6 |
|---|---|
Nom du produit |
1-Bromo-2,3,3-trimethylcyclopropene |
Formule moléculaire |
C6H9Br |
Poids moléculaire |
161.04 g/mol |
Nom IUPAC |
1-bromo-2,3,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H9Br/c1-4-5(7)6(4,2)3/h1-3H3 |
Clé InChI |
FIBKRGKPTBVETM-UHFFFAOYSA-N |
SMILES |
CC1=C(C1(C)C)Br |
SMILES canonique |
CC1=C(C1(C)C)Br |
Synonymes |
Cyclopropene, 1-bromo-2,3,3-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
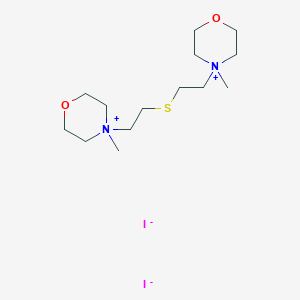
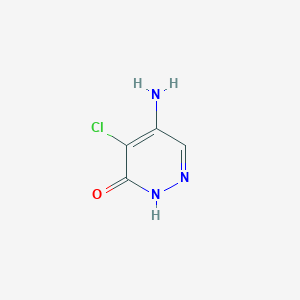
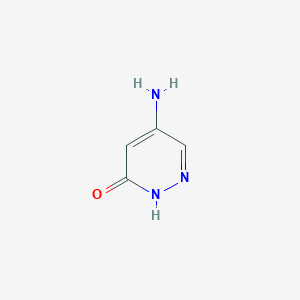
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
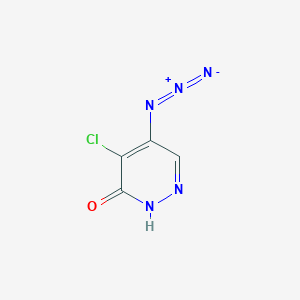
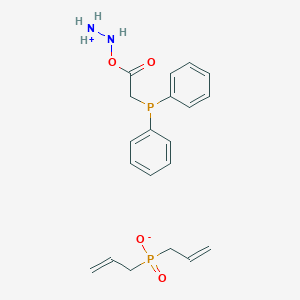
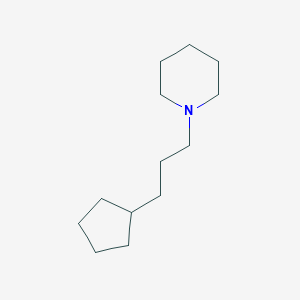
![[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B26439.png)
